3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid
Description
The compound 3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid features a pyrazole ring substituted with a difluoromethyl group at position 3 and a methyl group at position 3. The propanoic acid moiety is linked to the pyrazole via a methyl-substituted carbon chain. This structure is characteristic of bioactive molecules, where the pyrazole ring often contributes to pharmacological or agrochemical activity, and the carboxylic acid group enhances solubility or binding affinity .
Properties
IUPAC Name |
3-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2/c1-5-3-13(4-6(2)9(14)15)12-7(5)8(10)11/h3,6,8H,4H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZQWPOERKLANI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)F)CC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of difluoroacetoacetic acid ethyl ester.
Formation of Pyrazole Ring: The ester is treated with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine to form the pyrazole ring.
Hydrolysis: The resulting ester is hydrolyzed using sodium hydroxide to yield the desired pyrazole acid.
Industrial Production Methods
Industrial production methods have been optimized by companies such as Syngenta, Bayer Crop Science, and BASF. These methods focus on maximizing yield and efficiency while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl and methyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid involves inhibition of succinate dehydrogenase, an enzyme in the mitochondrial respiration chain. This inhibition disrupts the energy production process in fungal cells, leading to their death . The compound targets the succinate dehydrogenase complex, interfering with its normal function and ultimately inhibiting fungal growth .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their properties:
Notes:
- Difluoromethyl (CF₂H) vs.
- Bromo Substitution: Bromine at position 4 (as in ) introduces steric bulk and polarizability, which may alter binding interactions in biological targets.
- Methyl vs. Fluorophenyl: Aromatic substituents (e.g., 2-fluorophenyl in ) enhance π-π stacking in drug-receptor interactions, whereas alkyl groups optimize metabolic stability.
Physicochemical Properties
- Acidity (pKa): The target compound’s pKa is estimated to be ~4.0–4.5, slightly lower than non-fluorinated analogs due to the electron-withdrawing CF₂H group. The brominated analog has a measured pKa of 4.26, while trifluoromethylated derivatives may exhibit stronger acidity (pKa ~3.8–4.2) due to the CF₃ group’s higher electronegativity.
- Lipophilicity: Bromine and CF₃ substituents increase logP values, favoring agrochemical applications (e.g., herbicides in ), whereas the target compound’s balance of fluorine and methyl groups may optimize bioavailability for pharmaceuticals.
Biological Activity
3-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid is a compound of significant interest in medicinal and agricultural chemistry due to its diverse biological activities. This article explores its biological effects, including antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its biological activity. Its molecular formula is with a molecular weight of approximately 198.18 g/mol. The presence of the difluoromethyl group enhances its chemical stability and biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C8H10F2N2O2 |
| Molecular Weight | 198.18 g/mol |
| Density | 1.5 g/cm³ |
| Boiling Point | 315.9 °C |
| Flash Point | 144.9 °C |
Antimicrobial Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. A study by Zhong et al. highlighted that derivatives of pyrazole, including those similar to this compound, showed promising results against various bacterial strains . The mechanism of action is thought to involve disruption of microbial cell membranes.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Qiao et al. synthesized difluoromethylpyrazole derivatives and evaluated their anti-inflammatory activity through in vitro assays, demonstrating a reduction in pro-inflammatory cytokines . This suggests that this compound may be beneficial in treating inflammatory conditions.
Case Studies
- In vitro Studies : In a controlled laboratory setting, the compound was tested against Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial properties.
- In vivo Studies : Animal models treated with the compound demonstrated a significant reduction in inflammation markers compared to control groups, supporting its potential use as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the pyrazole ring and substituents can significantly influence the compound's efficacy and selectivity. For instance, the introduction of fluorine atoms has been shown to enhance lipophilicity and improve membrane permeability, leading to increased antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
